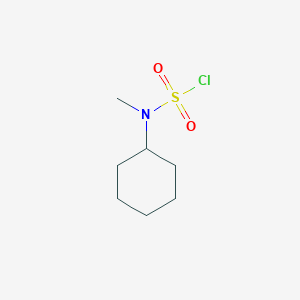

Cyclohexyl(methyl)sulfamoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclohexyl(methyl)sulfamoyl chloride is a chemical compound with the empirical formula C7H14ClNO2S . It is a solid substance .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 six-membered ring . The SMILES string representation of the molecule isCN(C1CCCCC1)S(Cl)(=O)=O . Physical And Chemical Properties Analysis

Cyclohexyl(methyl)sulfamoyl chloride is a solid substance . Its molecular weight is 211.71 .科学的研究の応用

Chemical Synthesis and Medicinal Chemistry Applications

The chemical serves as a crucial intermediate in the development of innovative synthesis methods. For instance, Silyl Radical-Mediated Activation of Sulfamoyl Chlorides allows for the direct access to aliphatic sulfonamides from alkenes, showcasing its importance in late-stage functionalization protocols for medicinal chemistry. This method employs inexpensive olefins and photocatalyst Eosin Y to generate complex molecules, such as sulfonamide-containing cyclobutyl-spirooxindoles, highlighting its potential in drug discovery and development (Hell et al., 2019).

Novel Synthetic Methods

A notable advancement in synthetic chemistry is the Efficient General Method for Sulfamoylation of a Hydroxyl Group , which demonstrates the compound's role in enhancing sulfamoylation reactions. This approach achieves high yields without requiring a base, underlining the efficiency of using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents (Okada et al., 2000).

Material Science and Metal Ion Uptake

In material science, Metal Ion Uptake by Ion-Exchange/Chelating Resins Modified with Cyclohexene Oxide and Cyclohexene Sulphide utilizes cyclohexyl(methyl)sulfamoyl chloride derivatives for creating novel chelating resins. These resins exhibit high selectivity towards copper(II) ions, demonstrating the compound's utility in the development of new materials for metal ion separation and recovery processes (Trochimczuk et al., 2001).

Antimicrobial Research

The compound's derivatives have been explored for their Antimicrobial Properties , such as in the study of Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety . This research demonstrates the potential of cyclohexyl(methyl)sulfamoyl chloride derivatives as scaffolds for developing new antimicrobial agents, showcasing their broad-spectrum activity against various bacteria and fungi (Darwish et al., 2014).

Safety and Hazards

This compound should be handled with care. Avoid breathing its dust/fume/gas/mist/vapors/spray. Use it only outdoors or in a well-ventilated area. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

N-cyclohexyl-N-methylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDWFSSEDVWNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(methyl)sulfamoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2535820.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2535826.png)

![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)

![methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2535830.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2535835.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2535837.png)

![Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2535838.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B2535841.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2535842.png)